molecular formula C6H5BrN2OS B8353155 4-Acrylamido-2-bromothiazole

4-Acrylamido-2-bromothiazole

Cat. No. B8353155
M. Wt: 233.09 g/mol
InChI Key: AWKOVTNAEGLUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04105773

Procedure details

4-Amino-2-bromothiazole is treated with acryloylchloride to give 4-acrylamido-2-bromothiazole which is refluxed with sodium in absolute methanol for sufficient time to produce the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4]([Br:7])[S:5][CH:6]=1.[C:8](Cl)(=[O:11])[CH:9]=[CH2:10]>>[C:8]([NH:1][C:2]1[N:3]=[C:4]([Br:7])[S:5][CH:6]=1)(=[O:11])[CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=C(SC1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)NC=1N=C(SC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.